![molecular formula C10H15NO B3178422 5-methoxy-N,N,2-trimethylaniline CAS No. 56140-35-3](/img/structure/B3178422.png)
5-methoxy-N,N,2-trimethylaniline
Overview
Description
5-Methoxy-N,N,2-trimethylaniline is a chemical compound with the molecular formula C10H15NO . It is used in research and has a molecular weight of 165.23 g/mol .
Molecular Structure Analysis
The molecular structure of 5-Methoxy-N,N,2-trimethylaniline consists of a benzene ring substituted with a methoxy group (OCH3) and a trimethylamine group (N(CH3)2). The exact spatial arrangement of these groups can be determined using techniques like X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
5-Methoxy-N,N,2-trimethylaniline has a number of physicochemical properties. It has a molecular weight of 165.23 g/mol . Other properties such as melting point, boiling point, solubility, and others are not provided in the search results.Scientific Research Applications
Fluorescent Zinc Sensors
One notable application of methoxy-substituted derivatives related to 5-methoxy-N,N,2-trimethylaniline is in the development of fluorescent zinc sensors. The introduction of methoxy substituents enhances fluorescence intensity significantly, making these derivatives effective in detecting zinc ions in cells through fluorescence microscopy. This advancement has implications for biological and medical research, where zinc ion detection plays a critical role in understanding cellular processes and disease mechanisms (Mikata et al., 2006).
X-ray Diffraction and DFT Studies
Another research application involves the use of 5-methoxy-N,N,2-trimethylaniline derivatives in studying molecular structures through X-ray diffraction. This approach provides detailed insights into the molecular conformations and intermolecular interactions, essential for understanding the chemical and physical properties of new materials and compounds. Such studies can inform the design and synthesis of novel materials with specific functionalities (Marques et al., 2008).
Antioxidant Activity and Cytoprotective Potency
In the field of pharmacology and toxicology, derivatives of 5-methoxy-N,N,2-trimethylaniline have been explored for their antioxidant activity and cytoprotective effects. These compounds have shown promise in protecting cells from oxidative stress, a key factor in many diseases, including neurodegenerative disorders. The systematic modulation of the molecule's structure has led to the identification of derivatives with significant antioxidant and cytoprotective potency, opening avenues for developing new therapeutic agents (Spadoni et al., 2006).
Psychoactive Substance Metabolism and Pharmacokinetics
Although the initial request excluded information related to drug use and side effects, it is worth noting that the scientific interest in 5-methoxy-N,N,2-trimethylaniline also extends to its metabolism and pharmacokinetics in the context of psychoactive substances. This research is crucial for understanding the safety profiles, mechanisms of action, and potential therapeutic applications of these compounds (Shen et al., 2009).
properties
IUPAC Name |
5-methoxy-N,N,2-trimethylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-5-6-9(12-4)7-10(8)11(2)3/h5-7H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHTXLPNCFCYBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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